![molecular formula C29H28ClN5O B11039002 (4-Benzylpiperazin-1-yl)[4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]methanone](/img/structure/B11039002.png)

(4-Benzylpiperazin-1-yl)[4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

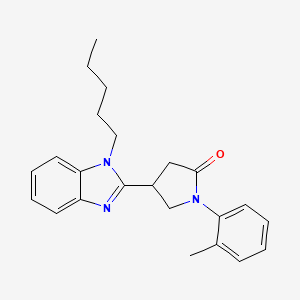

Die Verbindung (4-Benzylpiperazin-1-yl)[4-(2-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]methanon ist ein komplexes organisches Molekül, das aufgrund seiner potenziellen Anwendungen in der medizinischen Chemie Interesse geweckt hat. Diese Verbindung weist einen Piperazinring, eine Benzimidazol-Einheit und eine Chlorphenylgruppe auf, die gemeinsam zu ihren einzigartigen chemischen Eigenschaften und biologischen Aktivitäten beitragen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4-Benzylpiperazin-1-yl)[4-(2-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]methanon umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst:

Bildung des Benzimidazolkerns: Der Benzimidazolkern kann durch Kondensation von o-Phenylendiamin mit einer geeigneten Carbonsäure oder ihren Derivaten unter sauren Bedingungen synthetisiert werden.

Einführung der Chlorphenylgruppe: Die Chlorphenylgruppe wird durch eine nukleophile aromatische Substitution eingeführt, bei der eine chlorierte aromatische Verbindung mit einem Nukleophil reagiert.

Anlagerung des Piperazinrings: Der Piperazinring wird durch eine nukleophile Substitutionsreaktion eingebaut, die oft ein halogeniertes Vorprodukt und Piperazin beinhaltet.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung der Zwischenprodukte zur Bildung des gewünschten Methanonderivats, typischerweise unter Verwendung eines Kupplungsreagens wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab, unter Verwendung von Durchflussreaktoren und automatisierten Systemen verfolgen, um Konsistenz und Effizienz zu gewährleisten. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, ist entscheidend, um die Ausbeute und Reinheit zu maximieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Benzimidazol- und Piperazin-Einheiten, eingehen, was zur Bildung von N-Oxiden führt.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe abzielen und diese in einen Alkohol umwandeln.

Substitution: Die Chlorphenylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu ermöglichen.

Hauptprodukte

Oxidation: N-Oxide der Benzimidazol- und Piperazinringe.

Reduktion: Alkoholderivate der Methanongruppe.

Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung wegen ihrer einzigartigen strukturellen Eigenschaften und Reaktivität untersucht. Sie dient als Modellverbindung, um das Verhalten komplexer organischer Moleküle in verschiedenen chemischen Reaktionen zu verstehen.

Biologie

Biologisch hat die Verbindung ein Potenzial als antimikrobielles Mittel gezeigt. Ihre strukturellen Merkmale ermöglichen ihr die Interaktion mit bakteriellen Zellmembranen und Enzymen, wodurch deren Wachstum und Proliferation gehemmt wird .

Medizin

In der medizinischen Chemie wird (4-Benzylpiperazin-1-yl)[4-(2-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]methanon auf sein Potenzial als Antikrebsmittel untersucht. Ihre Fähigkeit, mit zellulären Signalwegen zu interferieren und Apoptose in Krebszellen zu induzieren, macht sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung .

Industrie

Industriell kann die Verbindung als Zwischenprodukt bei der Synthese komplexerer Pharmazeutika und Agrochemikalien verwendet werden. Ihre Vielseitigkeit in chemischen Reaktionen macht sie wertvoll für die Herstellung einer Vielzahl von Produkten.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Der Piperazinring kann mit Neurotransmitterrezeptoren interagieren, während die Benzimidazol-Einheit die Enzymaktivität durch Bindung an die aktive Stelle hemmen kann. Diese Interaktionen stören die normalen Zellfunktionen und führen zu den gewünschten therapeutischen Wirkungen.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine moieties, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: N-oxides of the benzimidazole and piperazine rings.

Reduction: Alcohol derivatives of the methanone group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes and enzymes, inhibiting their growth and proliferation .

Medicine

In medicinal chemistry, (4-Benzylpiperazin-1-yl)[4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]methanone is investigated for its potential as an anticancer agent. Its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells makes it a promising candidate for drug development .

Industry

Industrially, the compound can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors, while the benzimidazole moiety can inhibit enzyme activity by binding to the active site. These interactions disrupt normal cellular functions, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(4-Benzylpiperazin-1-yl)(2-(Isopentylamino)pyridin-3-yl)methanon: Ähnlich in der Struktur, aber mit einem Pyridinring anstelle einer Benzimidazol-Einheit.

(4-(4-Chlorbenzyl)piperazin-1-yl)(2,5-Dichlorpyridin-4-yl)methanon: Enthält einen Dichlorpyridinring, der eine andere Reaktivität und biologische Aktivität bietet.

Einzigartigkeit

Was (4-Benzylpiperazin-1-yl)[4-(2-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]methanon auszeichnet, ist die Kombination eines Benzimidazolkerns mit einem Piperazinring und einer Chlorphenylgruppe. Diese einzigartige Struktur bietet einen einzigartigen Satz von chemischen und biologischen Eigenschaften, die sie zu einer vielseitigen Verbindung für verschiedene Anwendungen machen.

Eigenschaften

Molekularformel |

C29H28ClN5O |

|---|---|

Molekulargewicht |

498.0 g/mol |

IUPAC-Name |

(4-benzylpiperazin-1-yl)-[4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]methanone |

InChI |

InChI=1S/C29H28ClN5O/c1-20-26(28(36)34-17-15-33(16-18-34)19-21-9-3-2-4-10-21)27(22-11-5-6-12-23(22)30)35-25-14-8-7-13-24(25)32-29(35)31-20/h2-14,27H,15-19H2,1H3,(H,31,32) |

InChI-Schlüssel |

DERMPHGBXHAHBR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4Cl)C(=O)N5CCN(CC5)CC6=CC=CC=C6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11038929.png)

![N-(3,5-dimethoxyphenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11038935.png)

![4-{(2Z)-2-[1-(5,6-dicyano-2-methyl-1-benzofuran-3-yl)ethylidene]hydrazinyl}benzoic acid](/img/structure/B11038942.png)

![Methyl 7-(4-methylphenyl)-2-(methylsulfanyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate](/img/structure/B11038966.png)

![4-(But-2-ynoyl)-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B11038967.png)

![4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11038969.png)

![(2E)-1-(4-methoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)amino]prop-2-en-1-one](/img/structure/B11038972.png)

![2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11038974.png)

![4-(Azepan-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11038976.png)

![N-[2-(Diethylamino)-2-oxoethyl]-N-methylacrylamide](/img/structure/B11038987.png)

![2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11038995.png)